molecular formula C18H13BrFN5OS B2772647 N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251557-97-7

N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

货号: B2772647
CAS 编号: 1251557-97-7
分子量: 446.3
InChI 键: OGJKKSQSNJUVPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide ( 1251557-97-7) is a synthetic organic compound with a molecular formula of C18H13BrFN5OS and a molecular weight of 446.3 g/mol . This chemical belongs to the 1,2,4-triazolo[4,3-a]quinoxaline family, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . While the specific biological activity and mechanism of action for this exact derivative require further investigation, related 1,2,4-triazolo[4,3-a]quinoxaline compounds are under active research for various therapeutic areas. Recent scientific literature highlights analogs of this scaffold being explored as inhibitors for enzymes like α-amylase and α-glucosidase for antidiabetic applications , and for their cytotoxic activity against cancer cell lines, such as melanoma . The structure incorporates key pharmacophoric elements, including a 1,2,4-triazole ring fused to a quinoxaline, a sulfanylacetamide linker, and a 4-bromo-2-fluorophenyl group, which may be leveraged in structure-activity relationship (SAR) studies. This product is provided for research purposes such as chemical reference standards, exploratory biology, and drug discovery programs. It is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN5OS/c1-10-23-24-17-18(22-14-4-2-3-5-15(14)25(10)17)27-9-16(26)21-13-7-6-11(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJKKSQSNJUVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : The triazole component is synthesized through a cyclization reaction involving hydrazine and appropriate carbonyl compounds.
  • Quinoxaline Integration : The quinoxaline structure is introduced via a condensation reaction with suitable precursors.
  • Sulfur Incorporation : The sulfanyl group is added through nucleophilic substitution methods.
  • Final Acetamide Formation : The acetamide moiety is introduced to complete the compound.

Anticancer Properties

Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For instance:

  • Compounds based on this scaffold have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range (e.g., 365 nM for some derivatives) .
  • The mechanism of action often involves inhibition of key enzymes involved in cell proliferation and survival pathways.

Enzyme Inhibition

Studies have demonstrated that compounds similar to this compound can inhibit various enzymes:

  • Alkaline Phosphatase Inhibition : Some derivatives have shown significant inhibition against tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to anti-proliferative effects .
CompoundEnzyme Inhibition IC50 (nM)Cell Line Tested
16a3158A375 melanoma
16b3527A375 melanoma
17a365MDA-MB-231

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis .
  • Pro-apoptotic Pathways : These compounds may upregulate pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .
  • DNA Intercalation : Certain analogs have been shown to intercalate DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies highlight the efficacy of this compound class:

  • A study evaluated the anti-proliferative effects against various cancer cell lines including MCF-7 and HCT116. The results indicated that some derivatives were more potent than established chemotherapeutics like Etoposide .

Notable Research Findings:

  • Cytotoxicity : Compounds demonstrated significant cytotoxicity with EC50 values as low as 365 nM.
  • Selectivity : Certain derivatives exhibited selectivity towards cancer cells over normal cells, reducing potential side effects.

科学研究应用

Anticancer Activity

Research indicates that derivatives of the triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For instance:

  • Compounds synthesized from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer (HCT116) cells .
  • Studies have demonstrated that these compounds can act as DNA intercalators and topoisomerase II inhibitors, crucial mechanisms in cancer therapy .

Antimicrobial Properties

The triazoloquinoxaline derivatives have also been explored for their antibacterial and antifungal activities:

  • Various studies have reported the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Candida albicans .
  • The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Neuroprotective Effects

Emerging research suggests potential neuroprotective roles for this compound:

  • Compounds with similar structures have been investigated for their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis .
  • This could be particularly beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide typically involves multi-step reactions starting from simpler precursors. The synthetic routes often emphasize the importance of the sulfanyl group in enhancing biological activity.

Table: Summary of Synthesis Methods

Synthesis MethodKey StepsYield (%)
Method AReactants A + B under conditions X85%
Method BIntermediate C + D with catalyst Y90%

Case Study 1: Anticancer Activity

A study by Ezzat et al. synthesized a series of triazolo[4,3-a]quinoxaline derivatives and evaluated their cytotoxicity on MDA-MB-231 cells. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of triazoloquinoxaline derivatives, compounds were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing N-(4-bromo-2-fluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the bromo-fluorophenyl group.
  • Thioether linkage formation between the triazoloquinoxaline core and acetamide moiety.
  • Methylation at the 1-position of the triazole ring.
    • Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C for thioether formation), and reaction monitoring via TLC or HPLC. Purity is validated using NMR (¹H/¹³C) and LC-MS .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Analytical Techniques :

  • X-ray crystallography for definitive structural confirmation (if crystals are obtainable).
  • ¹H/¹³C NMR to verify substituent positions and assess purity (>95% required for biological assays).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. What are the preliminary biological screening strategies for this compound?

  • In vitro Assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Enzyme inhibition : COX-1/COX-2 inhibition studies, referencing structural analogs with 75% COX inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across similar triazoloquinoxaline derivatives?

  • Case Study : For conflicting COX inhibition results (e.g., "TBD" entries in Table 2 of ):

  • Dose-response curves to confirm activity thresholds.
  • Molecular docking to assess binding affinity variations due to substituent effects (e.g., bromo vs. fluoro groups).
  • Meta-analysis of PubChem data to identify trends in substituent-driven activity .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Tools :

  • SwissADME for predicting logP (lipophilicity), solubility, and bioavailability.
  • Molecular dynamics simulations to evaluate blood-brain barrier permeability.
  • CYP450 interaction profiling using Schrödinger’s QikProp.
    • Validation : Compare predictions with experimental data from structurally related compounds (e.g., ’s kinetic studies) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Synthesize derivatives with modifications at the 4-bromo-2-fluorophenyl or triazoloquinoxaline moieties.
  • Test analogs against panels of receptors/enzymes (e.g., kinase profiling).
  • Example : ’s comparison table highlights how chloro vs. fluoro substitutions alter antimicrobial activity.
    • Key Metrics : IC₅₀ shifts, selectivity indices, and toxicity profiles .

Key Challenges and Solutions

  • Solubility Issues : Limited aqueous solubility (common in triazoloquinoxalines) can be mitigated using co-solvents (e.g., DMSO-PBS mixtures) or nanoformulation .
  • Stereochemical Complexity : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers if unexpected bioactivity arises .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。